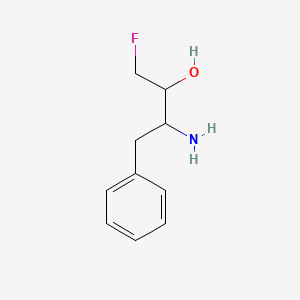
3-Amino-1-fluoro-4-phenylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-fluoro-4-phenylbutan-2-ol is a chemical compound with the molecular formula C10H14FNO . It is a powder in physical form . The IUPAC name of this compound is 3-amino-1,1-difluoro-4-phenylbutan-2-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F2NO/c11-10(12)9(14)8(13)6-7-4-2-1-3-5-7/h1-5,8-10,14H,6,13H2 . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, and 1 each of nitrogen and oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the literature, reactions at the benzylic position are common in compounds with similar structures .Physical And Chemical Properties Analysis
The molecular weight of this compound is 201.22 . It is a powder in physical form and is stored at temperatures below -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Inhibition of GABA Aminotransferase
3-Amino-1-fluoro-4-phenylbutan-2-ol derivatives, specifically 4-amino-5-fluoro-3-phenylpentanoic acids, have been synthesized and studied for their selective inhibition of gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is critical in GABA metabolism, and its inhibition can have significant implications in neuroscience and pharmacology, especially related to neurological disorders. These derivatives, however, do not cause time-dependent inactivation of the enzyme and were found to be competitive reversible inhibitors of GABA aminotransferase (Silverman & Nanavati, 1990).
Synthesis of Amino-Halogen Substituted Phenyl-aminoethanols
Research on 1-(4-amino-phenyl)-2-aminoethanol derivatives, which includes structures similar to this compound, has shown these compounds to have significant action on adrenergic beta-receptors. Modifications in the phenyl nucleus of these derivatives, like substituting with chlorine or fluorine, can result in potent beta 2-mimetic activity. This is important in the development of broncholytic agents for therapeutic use (Engelhardt, 1984).
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes, which can be derived from compounds similar to this compound, have been synthesized and show promise as anticancer drugs. These complexes have been tested against various human tumor cell lines, demonstrating significant cytotoxicity. This suggests potential applications in the development of new cancer treatments (Basu Baul et al., 2009).
Applications in Fragrance Materials
3-Methyl-1-phenylbutan-2-ol, a related compound, has been reviewed for its use as a fragrance ingredient. Although not directly this compound, it provides insight into the use of similar compounds in the fragrance industry, highlighting the versatility of these chemical structures (Scognamiglio et al., 2012).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
3-amino-1-fluoro-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUINQVUTGQDCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CF)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2675148.png)
![N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2675150.png)
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2675151.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2675152.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675153.png)
![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)
![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)
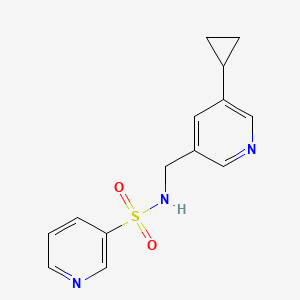
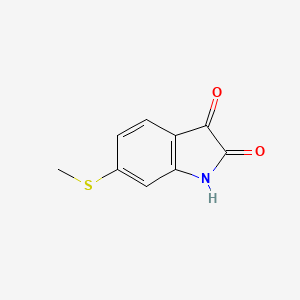
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)
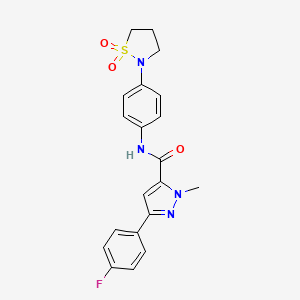
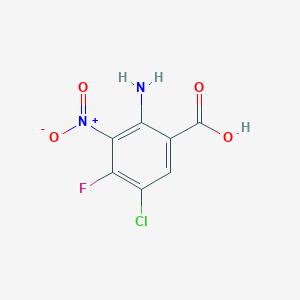
![6-benzyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675168.png)